molecular formula C24H21N5OS B13378904 2-Hydroxybenzaldehyde {4,5-bis[(4-methylphenyl)imino]-1,3-thiazolidin-2-ylidene}hydrazone

2-Hydroxybenzaldehyde {4,5-bis[(4-methylphenyl)imino]-1,3-thiazolidin-2-ylidene}hydrazone

Cat. No.: B13378904
M. Wt: 427.5 g/mol
InChI Key: QUQPMXIGAFXLML-HGBTVJPQSA-N
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Description

2-Hydroxybenzaldehyde {4,5-bis[(4-methylphenyl)imino]-1,3-thiazolidin-2-ylidene}hydrazone is a complex organic compound that belongs to the class of Schiff bases. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds. This particular compound is characterized by the presence of a thiazolidine ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms.

Preparation Methods

The synthesis of 2-Hydroxybenzaldehyde {4,5-bis[(4-methylphenyl)imino]-1,3-thiazolidin-2-ylidene}hydrazone typically involves a multi-step process. The initial step is the condensation of 2-hydroxybenzaldehyde with an appropriate amine to form the Schiff base. This reaction is usually carried out in an ethanol solution under reflux conditions. The resulting Schiff base is then reacted with a thiazolidine derivative under controlled conditions to yield the final product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity .

Chemical Reactions Analysis

2-Hydroxybenzaldehyde {4,5-bis[(4-methylphenyl)imino]-1,3-thiazolidin-2-ylidene}hydrazone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imine and thiazolidine moieties. Common reagents and conditions for these reactions include acidic or basic environments, solvents like ethanol or methanol, and controlled temperatures. .

Scientific Research Applications

2-Hydroxybenzaldehyde {4,5-bis[(4-methylphenyl)imino]-1,3-thiazolidin-2-ylidene}hydrazone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Hydroxybenzaldehyde {4,5-bis[(4-methylphenyl)imino]-1,3-thiazolidin-2-ylidene}hydrazone involves its interaction with various molecular targets. In biological systems, the compound can bind to enzymes and proteins, altering their activity. For example, it can inhibit the activity of certain enzymes involved in cell proliferation, leading to apoptosis in cancer cells. The thiazolidine ring and imine group play crucial roles in these interactions by forming stable complexes with metal ions and other biomolecules .

Comparison with Similar Compounds

Similar compounds to 2-Hydroxybenzaldehyde {4,5-bis[(4-methylphenyl)imino]-1,3-thiazolidin-2-ylidene}hydrazone include:

Properties

Molecular Formula

C24H21N5OS

Molecular Weight

427.5 g/mol

IUPAC Name

2-[(E)-[[4,5-bis[(4-methylphenyl)imino]-1,3-thiazol-2-yl]hydrazinylidene]methyl]phenol

InChI

InChI=1S/C24H21N5OS/c1-16-7-11-19(12-8-16)26-22-23(27-20-13-9-17(2)10-14-20)31-24(28-22)29-25-15-18-5-3-4-6-21(18)30/h3-15,30H,1-2H3,(H,26,28,29)/b25-15+,27-23?

InChI Key

QUQPMXIGAFXLML-HGBTVJPQSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N=C2C(=NC3=CC=C(C=C3)C)SC(=N2)N/N=C/C4=CC=CC=C4O

Canonical SMILES

CC1=CC=C(C=C1)N=C2C(=NC3=CC=C(C=C3)C)SC(=N2)NN=CC4=CC=CC=C4O

Origin of Product

United States

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